2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 2-position of the imidazole ring and a carboxylic acid group at the 3-position of a propionic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Methylation: The imidazole ring is then methylated at the nitrogen atom to form 1-methyl-1H-imidazole.
Attachment of the Propionic Acid Chain: The propionic acid chain is introduced through a series of reactions, including the addition of a suitable precursor to the imidazole ring, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the imidazole ring or the propionic acid chain can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of imidazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Imidazole: The parent compound without the methyl and propionic acid groups.
Histamine: An imidazole derivative with biological significance.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Uniqueness: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other imidazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-7-9-3-4-10(7)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChI Key |
FSNOMANIBPEVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN1C)C(=O)O |
Origin of Product |
United States |
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